molecular formula C18H24N2O4S B10968993 2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10968993
M. Wt: 364.5 g/mol
InChI Key: VQZWPWMVAPRKKJ-UHFFFAOYSA-N
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Description

2-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a piperidine ring, a thiophene ring, and a cyclohexane carboxylic acid moiety

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-[[3-(piperidine-1-carbonyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O4S/c21-15(12-6-2-3-7-13(12)18(23)24)19-16-14(8-11-25-16)17(22)20-9-4-1-5-10-20/h8,11-13H,1-7,9-10H2,(H,19,21)(H,23,24)

InChI Key

VQZWPWMVAPRKKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the piperidine and thiophene rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

2-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID apart is its unique combination of a piperidine ring, a thiophene ring, and a cyclohexane carboxylic acid moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.

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